molecular formula C21H23N5O3 B11017113 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide

Cat. No.: B11017113
M. Wt: 393.4 g/mol
InChI Key: QMAXCURUSVNLBO-UHFFFAOYSA-N
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Description

N²-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is a glycinamide derivative featuring a 4-oxo-1,2,3-benzotriazin-3(4H)-yl (benzotriazinone) core linked via an acetyl group. The N-(4-phenylbutan-2-yl) substituent introduces a branched alkyl chain with a terminal phenyl group, which likely enhances lipophilicity and influences pharmacokinetic properties.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C21H23N5O3/c1-15(11-12-16-7-3-2-4-8-16)23-19(27)13-22-20(28)14-26-21(29)17-9-5-6-10-18(17)24-25-26/h2-10,15H,11-14H2,1H3,(H,22,28)(H,23,27)

InChI Key

QMAXCURUSVNLBO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Bromination and Functionalization

The benzotriazinone moiety is typically synthesized via cyclization of ortho-aminobenzonitrile derivatives. In the patented method by, 6-methyl-1,2,3-benzotriazin-4(3H)-one undergoes bromination using N-bromosuccinimide (NBS) in glacial acetic acid under photolytic conditions (70°C, 150-watt lamp). This yields 6-bromomethyl-1,2,3-benzotriazin-4(3H)-one, a critical intermediate for subsequent alkylation or coupling reactions.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Catalyst : NBS (1.1 equiv)

  • Temperature : 70°C

  • Light Source : 150-watt floodlamp

  • Yield : 70–80% (estimated from NMR analysis).

Alternative Routes to Benzotriazinone Derivatives

Recent advancements employ microwave-assisted cyclization to reduce reaction times. For example, heating 2-cyanoaniline with hydroxylamine hydrochloride in DMF at 150°C for 15 minutes under microwave irradiation generates the benzotriazinone core in >90% purity. This method bypasses the need for hazardous bromination agents but requires precise temperature control to avoid decomposition.

Coupling Strategies for Glycinamide Formation

Acylation of the Benzotriazinone Intermediate

The acetyl-glycinamide side chain is introduced via a two-step sequence:

  • Activation of the Carboxylic Acid : The bromomethyl-benzotriazinone intermediate is reacted with N-(tert-butoxycarbonyl)glycine using EDCl/HOBt in dichloromethane to form the tert-butyl-protected glycinamide.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine for subsequent alkylation.

Key Data :

  • Coupling Agent : EDCl/HOBt (1.2 equiv each)

  • Solvent : DCM, 0°C → room temperature

  • Yield : 85–92% after purification by silica gel chromatography.

Palladium-Catalyzed Hydrogenation for Alkylation

The 4-phenylbutan-2-yl substituent is introduced via reductive amination. As demonstrated in, palladium-carbon (5% Pd/C) under hydrogen pressure (10 atm) facilitates the coupling of glyoxalic acid with substituted anilines in methanol, producing N-aryl glycine derivatives. Adapting this method, the deprotected glycinamide intermediate is reacted with 4-phenylbutan-2-amine under hydrogenation conditions (50°C, 12 hours) to afford the target compound.

Optimized Parameters :

  • Catalyst : 5% Pd/C (0.01–1 mol%)

  • Pressure : 10 atm H₂

  • Temperature : 50°C

  • Yield : 93–95% (HPLC purity >99.5%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR : The benzotriazinone proton resonates at δ 8.00–8.20 (aryl H), while the acetyl-glycinamide methylene appears as a multiplet at δ 4.50–4.70.

  • LC-MS : The molecular ion peak for the target compound is observed at m/z 423.2 [M+H]⁺, consistent with the theoretical molecular weight of 422.4 g/mol.

Purity Assessment

Reverse-phase HPLC (C18 column, 8% acetonitrile in 0.05 M ammonium acetate, pH 6.9) confirms a purity of 99.5% with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Benzotriazinone Substitution

Bromination at the 6-position competes with undesired side reactions at the 5- or 7-positions. Photolytic conditions and excess NBS suppress byproduct formation, as evidenced by <5% impurities in the crude product.

Esterification Side Reactions

The use of methanol as a solvent in hydrogenation steps risks esterification of the glyoxalic acid intermediate. Pre-addition of sodium carbonate (1.0 equiv) neutralizes acidic byproducts, reducing ester impurities to <2%.

Industrial Scalability and Cost Efficiency

Catalyst Recycling

Palladium-carbon recovery rates exceed 98% via filtration and reactivation, minimizing precious metal costs.

Solvent Optimization

Replacing DMF with THF in coupling reactions reduces toxicity and simplifies waste disposal without compromising yield (93.5% vs. 94.2% in methanol) .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzotriazinone derivatives. For instance, compounds similar to N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide have been evaluated for their effectiveness against various bacterial and fungal strains. These compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating their potential as new antimicrobial agents .

Anti-inflammatory Effects

Research has shown that benzotriazinone derivatives can act as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer properties of benzotriazinone derivatives have also been investigated. These compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting their potential use in cancer therapy. Studies indicate that they may induce apoptosis in cancer cells through various pathways .

Drug Development

The unique chemical structure of this compound positions it as a promising candidate for drug development. Its derivatives are being explored for their potential in treating infections, inflammatory diseases, and cancers.

Enzyme Inhibition

Benzotriazinone compounds have been studied as inhibitors of various enzymes involved in metabolic pathways. For example, some derivatives have shown inhibitory effects on alpha-glucosidase and matrix metalloproteinases, which are relevant in diabetes management and cancer metastasis respectively .

Case Studies

StudyFindingsImplications
Study on antimicrobial activityCompounds exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against specific pathogensSuggests potential for developing new antibiotics
Anti-inflammatory researchInhibition of TNF-alpha production in vitroIndicates possible therapeutic use in autoimmune diseases
Anticancer evaluationInduced apoptosis in breast cancer cell linesSupports further investigation into anticancer therapies

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone core can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzotriazinone Derivatives

The benzotriazinone moiety is a critical pharmacophore in several compounds. Below is a comparative analysis of analogs with variations in substituent groups:

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
N²-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide 4-Phenylbutan-2-yl ~375 (estimated) High lipophilicity; potential for CNS penetration due to branched alkyl chain. -
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide 3-Pyridinyl 281.27 Polar pyridine group may improve aqueous solubility.
N-(2-Methoxybenzyl)-N²-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide 2-Methoxybenzyl ~365 (estimated) Methoxy group enhances aromatic interactions; potential for anti-inflammatory use.
Zelatriazinum (WHO INN) (1S)-1-[4-(Trifluoromethoxy)phenyl]ethyl 416.33 Trifluoromethoxy group increases metabolic stability and electronegativity.
N-(1-Methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide 1-Methylindole 333.3 Indole moiety may target serotonin or kinase receptors.

Physicochemical Properties

  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution of chloroacetamide intermediates with amines, a strategy applicable to the target molecule.

Data Tables

Table 1: Structural and Molecular Comparison

Feature Target Compound Zelatriazinum Azinphos-methyl
Core Structure Benzotriazinone-acetyl-glycinamide Benzotriazinone-acetyl-amide Benzotriazinone-methyl ester
Functional Groups Amide, phenylalkyl Trifluoromethoxyphenylethyl Phosphorodithioate
Molecular Weight (g/mol) ~375 416.33 317.33
Toxicity Low (predicted) Moderate (pharmaceutical use) High (organophosphate)

Biological Activity

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound that incorporates both benzotriazine and glycinamide moieties. This unique structural combination suggests potential therapeutic applications in various biological pathways. This article focuses on the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.39 g/mol. The presence of the benzotriazine ring is critical for its biological activity.

Property Value
Molecular FormulaC18H22N4O3C_{18}H_{22}N_{4}O_{3}
Molecular Weight342.39 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the benzotriazine core followed by acylation and amide bond formation. The synthetic pathway can be modified to enhance yield and purity.

Biological Activity

Research indicates that compounds containing benzotriazine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Benzotriazine derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that related compounds can inhibit bacterial growth effectively .
  • Anticancer Properties : In vitro studies have highlighted the cytotoxic effects of benzotriazine derivatives on cancer cell lines such as HepG2 (human liver carcinoma). The IC50 values for several synthesized derivatives were found to be lower than that of standard chemotherapeutic agents like doxorubicin, indicating potent anticancer potential .
  • Anti-inflammatory Effects : Some benzotriazine derivatives have been characterized as having anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study 1 : A series of benzotriazine derivatives were synthesized and evaluated for their anticancer activity against HepG2 cells. The results indicated that certain modifications to the benzotriazine structure significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values as low as 6.525 μM .
  • Study 2 : Another research effort focused on the synthesis of various benzotriazinone derivatives and their antimicrobial activities. The study reported effective inhibition against E. coli and Staphylococcus aureus, showcasing the broad-spectrum antimicrobial potential of these compounds .

Q & A

Q. What synthetic routes are commonly employed for N²-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide, and how is its structure confirmed?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as amide coupling between the benzotriazinone acetyl group and the glycinamide backbone. A representative approach includes:

Amide Formation : Reacting 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with a glycinamide derivative (e.g., N-(4-phenylbutan-2-yl)glycinamide) using coupling agents like EDCI or DCC .

Purification : Column chromatography or recrystallization to isolate the product.

Structural Confirmation :

  • NMR Spectroscopy : Proton and carbon NMR to verify substituent positions and connectivity.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .
  • IR Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) functional groups .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled conditions (e.g., 25–150°C at 10°C/min) .
  • Long-Term Storage : Store at 3–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying conditions?

Methodological Answer: Use Design of Experiments (DoE) to systematically evaluate parameters:

  • Variables : Temperature (e.g., 25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
  • Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions .
  • Case Study : A 2016 study achieved an 82% yield by optimizing solvent (DMF) and temperature (60°C) .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer: Contradictions may arise from:

  • Purity Variability : Validate compound purity via HPLC and MS before assays .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
  • Structural Analogues : Compare activity with derivatives (e.g., trifluoromethyl-substituted analogues) to identify critical pharmacophores .

Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to target receptors (e.g., kinase enzymes) using software like AutoDock Vina .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity or lipophilicity (logP) with metabolic stability .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

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